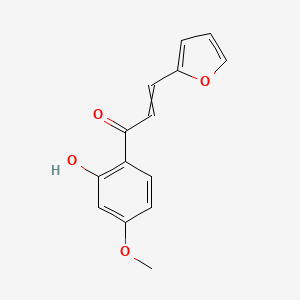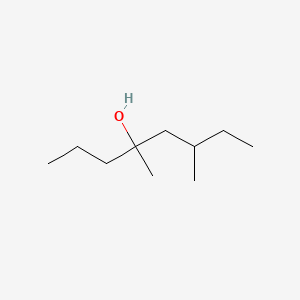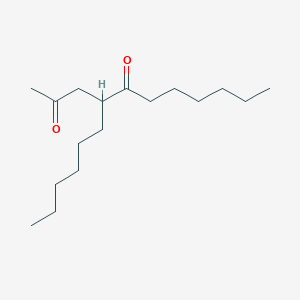
4-Hexylundecane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylundecane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) located at the second and fifth positions of the hexylundecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylundecane-2,5-dione can be achieved through several methods. One common approach involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . This method typically requires acidic or basic conditions to facilitate the hydrolysis reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired production scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylundecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Hexylundecane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Hexylundecane-2,5-dione exerts its effects involves its reactivity with various biological molecules. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles . This reaction can cause cross-linking and denaturation of proteins, affecting cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Hexanedione: Another diketone with similar reactivity but different chain length.
Acetylacetone: A diketone with a shorter carbon chain and different chemical properties.
2,5-Heptanedione: A diketone with a slightly longer carbon chain.
Uniqueness
4-Hexylundecane-2,5-dione is unique due to its specific chain length and the positioning of the carbonyl groups. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
51916-50-8 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-hexylundecane-2,5-dione |
InChI |
InChI=1S/C17H32O2/c1-4-6-8-10-12-16(14-15(3)18)17(19)13-11-9-7-5-2/h16H,4-14H2,1-3H3 |
Clé InChI |
ZDPOLEWKVBWIJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(=O)C)C(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
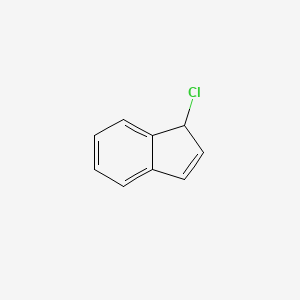
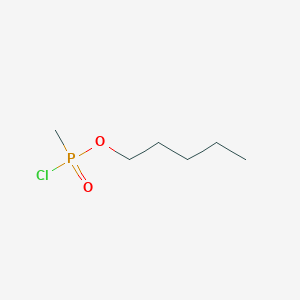
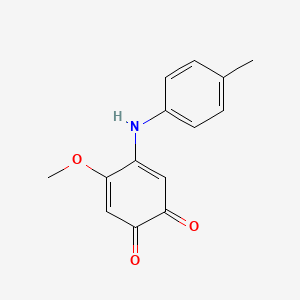

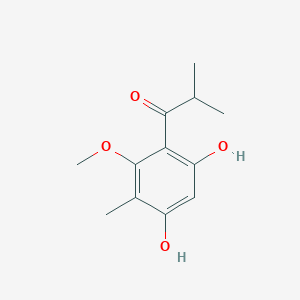
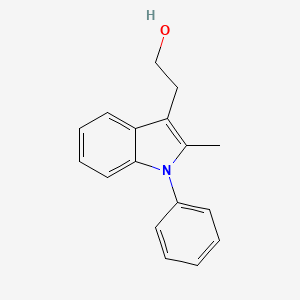
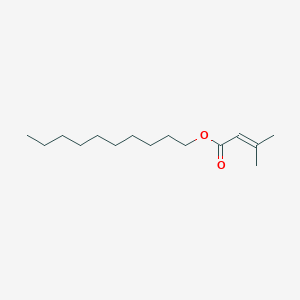
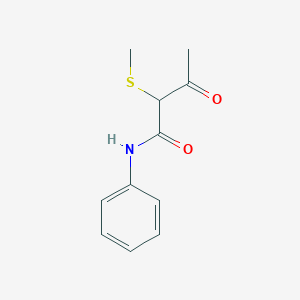
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
